[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate
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Overview
Description
[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate is an organic compound characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate typically involves a multi-step process. One common method includes the condensation of ethylideneamine with 3-hydroxybut-2-enoic acid under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and substituted amino compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- [(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate
- [(E)-methylideneamino] (Z)-3-hydroxybut-2-enoate
- [(E)-propylideneamino] (Z)-3-hydroxybut-2-enoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C6H9NO3/c1-3-7-10-6(9)4-5(2)8/h3-4,8H,1-2H3/b5-4-,7-3+ |
InChI Key |
ZQZRZCIPCJKVJL-SBYNAHCQSA-N |
Isomeric SMILES |
C/C=N/OC(=O)/C=C(/C)\O |
Canonical SMILES |
CC=NOC(=O)C=C(C)O |
Origin of Product |
United States |
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